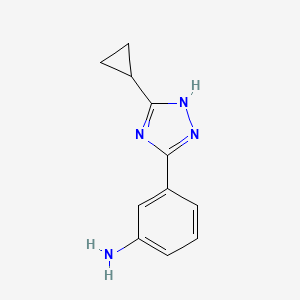

3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

描述

属性

IUPAC Name |

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDGTCDQXORBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NN2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801227269 | |

| Record name | 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240527-58-5 | |

| Record name | 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801227269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with targets. .

相似化合物的比较

Substituent Variations on the Triazole Ring

The biological and physicochemical properties of triazole-aniline derivatives are highly dependent on substituents at the triazole ring. Key analogs include:

Key Observations :

- Cyclopropyl substituent : Enhances antimicrobial activity likely due to improved membrane penetration and metabolic stability .

- Indole substituent (a5) : Exhibits high binding affinity to EGFR (-9.7 kcal/mol) and RET (-8.7 kcal/mol) via π-stacking and hydrogen bonding, making it a potent anticancer candidate .

- Chloro and alkyl groups : Increase molecular weight and lipophilicity, often used in intermediates for further functionalization .

Pharmacological Activity Comparison

Functional Insights :

- Antimicrobial vs. Anticancer : The cyclopropyl analog targets bacterial membranes, while the indole-substituted analog (a5) targets human kinases, reflecting substituent-driven selectivity.

- Lipophilicity Impact : Cyclopropyl (logP ~2.5 estimated) balances solubility and membrane permeability, whereas indole derivatives (higher logP) favor protein binding in hydrophobic kinase pockets .

Physicochemical and Structural Properties

Structural Notes:

- The triazole ring in this compound adopts a planar conformation, facilitating π-π interactions in biological targets .

- Tetrazole analogs (e.g., CID 16227503) exhibit distinct geometry due to the tetrazole ring’s larger size and altered electronic properties, reducing compatibility with triazole-specific binding pockets .

准备方法

Cyclocondensation Method

The primary synthetic approach to 3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline involves cyclocondensation reactions, where cyclopropyl hydrazides react with nitriles under reflux conditions to form the triazole ring system.

- Process : Cyclopropyl hydrazides are prepared from cyclopropane carboxylic acid derivatives. These hydrazides then undergo cyclocondensation with nitriles in solvents such as glacial acetic acid or acetonitrile.

- Conditions : Reflux temperatures around 80–100°C for extended periods (typically 12 hours) are common.

- Catalysts : Copper(I) iodide has been used to enhance click chemistry-based triazole ring formation.

- Yield : Conventional reflux methods yield 70–85% of the target compound.

This method is well-established for forming the triazole core with moderate to good yields and purity.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the cyclocondensation reaction, significantly reducing reaction times and improving yields.

- Process : Similar starting materials (cyclopropyl hydrazides and nitriles) are subjected to microwave heating.

- Conditions : Typically performed at 100°C for 30 minutes.

- Advantages : Reaction time decreases from 12 hours to 30 minutes, and yields can improve up to 85%.

- Mechanism : Microwave energy enhances molecular collisions and reaction kinetics, leading to higher efficiency.

This method is advantageous for rapid synthesis with comparable or improved yields compared to conventional heating.

One-Pot Synthesis via Heterocyclization and Ring Opening

A sophisticated one-pot synthetic route has been developed involving the formation of triazolo[c]quinazoline intermediates followed by nucleophilic ring opening to yield the target aniline-substituted triazole.

- Step 1 : Acylation of aniline derivatives (e.g., 2-aminobenzonitrile) with cyclopropane carbonyl chloride in acetic acid in the presence of sodium acetate produces hydrazide intermediates quantitatively.

- Step 2 : Without isolation, these hydrazides undergo heterocyclization in acetic acid to form triazolo[c]quinazoline intermediates.

- Step 3 : Acid-catalyzed hydrolysis with a methanol-water mixture opens the pyrimidine ring, yielding this compound with nearly quantitative yield (~98%).

- Notes : Some acyl chlorides are prepared in situ due to commercial unavailability.

- Characterization : The products are confirmed via 1H and 13C NMR, LC-MS, and X-ray crystallography, showing the expected structural features and tautomerism behavior.

This method is highly efficient, providing high purity and yield, and is adaptable for synthesizing a variety of related derivatives.

Alternative Method via Dimroth Rearrangement and Pyrimidine Ring Opening

Another approach involves the Dimroth rearrangement and acid-catalyzed nucleophilic opening of pyrimidine rings in triazoloquinazoline systems.

- Mechanism : The Dimroth rearrangement requires acid catalysis with an equimolar amount of water, while pyrimidine ring opening needs acid hydrolysis with excess water.

- Outcome : This method enables the transformation of triazoloquinazoline intermediates into this compound derivatives.

- Yields : Quantitative or near-quantitative yields are reported.

- Significance : This route offers a strategic alternative for accessing the target compound and its analogs, especially when starting from complex heterocyclic intermediates.

Comparative Summary of Synthetic Methods

| Method | Key Features | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Conventional Cyclocondensation | Reflux with cyclopropyl hydrazides and nitriles | 80–100°C, 12 hours | 70–85 | Established, reliable |

| Microwave-Assisted Synthesis | Microwave heating accelerates reaction | 100°C, 30 minutes | Up to 85 | Fast, efficient |

| One-Pot Heterocyclization + Ring Opening | Acylation, cyclization, acid hydrolysis in one pot | Glacial acetic acid, reflux, acid hydrolysis | ~98 | High yield, high purity, scalable |

| Dimroth Rearrangement + Ring Opening | Acid-catalyzed rearrangement and hydrolysis | Acidic conditions with water | Quantitative | Alternative route, versatile |

Research Findings on Reaction Parameters and Purity

- Solvent Choice : Glacial acetic acid and acetonitrile improve solubility and reaction efficiency.

- Catalysts : Copper(I) iodide enhances click chemistry steps.

- Temperature Control : Maintaining 80–100°C prevents side reactions and degradation.

- Microwave Irradiation : Provides energy-efficient and time-saving synthesis.

- Purity : The one-pot method yields products with high purity confirmed by NMR and X-ray crystallography.

常见问题

Q. Critical parameters :

- Catalysts : Copper(I) iodide enhances click chemistry-based triazole ring formation.

- Solvents : Glacial acetic acid or acetonitrile improves solubility of intermediates.

- Temperature : Controlled heating (80–100°C) minimizes side reactions.

Table 1 : Comparative Synthetic Methods

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Conventional | 70–85 | Reflux, 12 hours | |

| Microwave-assisted | 85 | 100°C, 30 minutes | |

| Method A | 98.7 | Glacial acetic acid, reflux |

What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : Confirms substituent positions (e.g., cyclopropyl protons at δ 1.05–2.14 ppm and aromatic protons at δ 6.28–7.84 ppm) .

- LC-MS : Validates molecular weight (e.g., m/z = 235 [M+1] for chloro derivatives) and purity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹) .

Methodological Note : Combine multiple techniques to address potential impurities or tautomeric forms of the triazole ring.

How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced biological activity?

Answer:

SAR studies focus on modifying substituents to improve target binding and pharmacokinetics:

- Cyclopropyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Aniline Moieties : Electron-donating groups (e.g., -NH₂) increase solubility and hydrogen-bonding potential with biological targets .

- Triazole Ring : Acts as a bioisostere for amide bonds, enhancing resistance to enzymatic degradation .

Table 2 : Impact of Substituents on Biological Activity

Q. Methodological Approach :

Synthesize analogs with varied substituents.

Test in bioassays (e.g., microbial growth inhibition, enzyme inhibition).

Use computational tools (e.g., molecular docking) to rationalize activity trends.

What methodological approaches are used to evaluate the compound’s inhibitory effects on fungal enzymes?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values against fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. For example, cyclopropyl derivatives show IC₅₀ = 2.5 µM .

- Kinetic Studies : Determine inhibition mode (competitive/uncompetitive) using Lineweaver-Burk plots.

- Molecular Dynamics Simulations : Predict binding stability and residue interactions (e.g., triazole coordination with heme iron in CYP51) .

Key Consideration : Validate results with in vivo models to account for bioavailability differences.

How can molecular docking simulations predict the binding affinity of this compound to cancer-related targets like EGFR and RET?

Answer:

- Software : AutoDock Vina or Schrödinger Suite for docking simulations .

- Protocol :

- Prepare protein structures (PDB IDs: 1M17 for EGFR, 2IVT for RET).

- Optimize ligand geometry with Gaussian09 (B3LYP/6-31G* basis set).

- Score binding poses using empirical scoring functions (e.g., Vina score).

Q. Results :

- The indolyl-substituted analog shows binding energies of -9.7 kcal/mol (EGFR) and -8.7 kcal/mol (RET), outperforming standards like gefitinib (-8.2 kcal/mol) .

- Key interactions: π-stacking with Phe723 (EGFR) and hydrogen bonds with Asp892 (RET) .

How should researchers address discrepancies in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Assay Conditions : Variations in pH, temperature, or serum proteins (e.g., albumin binding reduces free drug concentration).

- Compound Purity : LC-MS or HPLC validation ensures >95% purity .

- Cell Line Variability : Use standardized cell lines (e.g., A549 for NSCLC) and replicate experiments ≥3 times .

Q. Methodological Fixes :

- Conduct meta-analyses to identify trends.

- Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。